3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
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Overview
Description
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the reaction of a pyrazole derivative with a pyrrolidinone precursor. One common method involves the nucleophilic substitution reaction where 3-amino-1H-pyrazole reacts with an appropriate alkylating agent to introduce the ethyl linker, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A simpler analog that lacks the pyrrolidinone ring.
Pyrrolidin-2-one: A compound that lacks the pyrazole moiety.
3-(2-Pyridyl)pyrazole: A compound with a pyridine ring instead of a pyrrolidinone ring.
Uniqueness
3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is unique due to its combination of a pyrazole and a pyrrolidinone ring, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to its simpler analogs .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c10-8-3-6-13(12-8)5-2-7-1-4-11-9(7)14/h3,6-7H,1-2,4-5H2,(H2,10,12)(H,11,14) |
InChI Key |
VRPBFZLVYCQXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CCN2C=CC(=N2)N |
Origin of Product |
United States |
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